Tert-butyl 2-aminoheptanoate
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Overview
Description
Tert-butyl 2-aminoheptanoate is an organic compound with the molecular formula C11H23NO2. It is a derivative of heptanoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and an amino group is attached to the second carbon of the heptanoic acid chain. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-aminoheptanoate typically involves the esterification of 2-aminoheptanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or boron trifluoride diethyl etherate, and is often carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction can be summarized as follows: [ \text{2-aminoheptanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can enhance the reaction rate and selectivity. The process is designed to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: 2-aminoheptanol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Tert-butyl 2-aminoheptanoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for amino acids in peptide synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of tert-butyl 2-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
- Tert-butyl 2-aminohexanoate
- Tert-butyl 2-aminopentanoate
- Tert-butyl 2-aminobutanoate
Comparison: Tert-butyl 2-aminoheptanoate is unique due to its longer carbon chain, which can influence its hydrophobicity and interaction with biological membranes. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic properties and stability. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl 2-aminoheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-9(12)10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAZWOVBJZCWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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